
5-Bromo-3-(trifluoromethyl)thiophen-2-amine
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Overview
Description
5-Bromo-3-(trifluoromethyl)thiophen-2-amine is an organic compound with the molecular formula C6H3BrF3NS It is a heterocyclic amine that contains a thiophene ring substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine typically involves the bromination of 3-(trifluoromethyl)thiophene followed by amination. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(trifluoromethyl)thiophen-2-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(trifluoromethyl)thiophen-2-amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 5-Bromo-3-(trifluoromethyl)thiophen-2-amine exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. For example, derivatives of related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Case Study: Antiviral Properties
A recent study highlighted the potential of thiophene derivatives, including those with trifluoromethyl groups, as inhibitors of hepatitis B virus replication. The mechanism involves targeting specific viral enzymes, showcasing the compound's relevance in antiviral drug development .
Drug Discovery
FLT3/CHK1 Dual Inhibitors
this compound has been investigated as a scaffold for developing dual inhibitors targeting FLT3 and CHK1 kinases. These inhibitors are critical in treating acute myeloid leukemia (AML), where they demonstrate potent antiproliferative activity against MV4-11 cells. The structural modifications involving trifluoromethyl groups enhance the binding affinity and selectivity of these compounds .
Table 1: Summary of Antiproliferative Activities
Compound | Target | Activity | IC50 (nM) |
---|---|---|---|
Compound A | FLT3 | Inhibition | 50 |
Compound B | CHK1 | Inhibition | 30 |
Compound C | Dual Target | Inhibition | 25 |
Materials Science
Building Block for Advanced Materials
The compound serves as a versatile building block in the synthesis of novel materials with electronic properties. Its trifluoromethyl group enhances the electron-withdrawing capability, making it suitable for applications in organic electronics and photovoltaic devices. Research has indicated that incorporating such compounds into polymer matrices can improve charge transport properties .
Synthesis Techniques
The synthesis of this compound typically involves methods such as electrophilic aromatic substitution and metal-catalyzed reactions. A notable method includes the use of α-trifluoromethyl ketones under catalyst-free conditions, which allows for high yields while maintaining structural integrity .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)thiophen-2-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
5-Bromo-3-(trifluoromethyl)thiophen-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with bromine and a trifluoromethyl group. The synthesis of this compound typically involves electrophilic aromatic substitution reactions, which allow for the introduction of the trifluoromethyl group at the desired position on the thiophene ring. Recent studies have reported methodologies that achieve high yields while maintaining regioselectivity, which is crucial for its biological activity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with thiophene structures have been shown to exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against various pathogens .
- Antitumor Activity : Thiophene derivatives, including those similar to this compound, have demonstrated cytotoxic effects against cancer cell lines. For instance, studies indicate that modifications in the thiophene structure can lead to increased selectivity and potency against tumor cells, such as MDA-MB-231 breast cancer cells .
- Enzyme Inhibition : Research has highlighted the potential of thiophene derivatives as inhibitors of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking and tissue remodeling. Compounds with similar scaffolds have shown promising IC50 values in inhibiting LOX activity, suggesting that this compound may also possess this capability .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and biological potency. Studies indicate that compounds with such substitutions tend to exhibit improved activity against various biological targets .
- Positioning of Functional Groups : The position of substituents on the thiophene ring significantly influences biological activity. For instance, compounds with substituents at the 2 or 3 positions often show enhanced interactions with target enzymes or receptors .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated a series of thiophene derivatives, including those similar to this compound, for their cytotoxic effects on MDA-MB-231 cells. The results indicated that certain structural modifications led to IC50 values as low as 27.6 μM, demonstrating significant anticancer potential .
- Inhibition of Lysyl Oxidase : Another investigation focused on the inhibition of LOX by compounds bearing thiophene structures. It was found that specific modifications could yield inhibitors with submicromolar IC50 values, highlighting the therapeutic potential of these compounds in fibrotic diseases .
Properties
Molecular Formula |
C5H3BrF3NS |
---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H3BrF3NS/c6-3-1-2(4(10)11-3)5(7,8)9/h1H,10H2 |
InChI Key |
VZKUPKNHOXXELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(F)(F)F)N)Br |
Origin of Product |
United States |
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